2-Oxopiperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

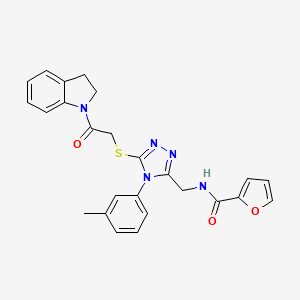

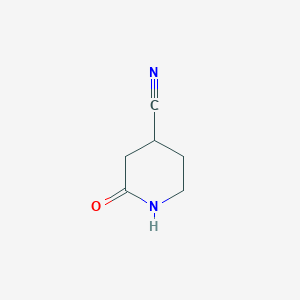

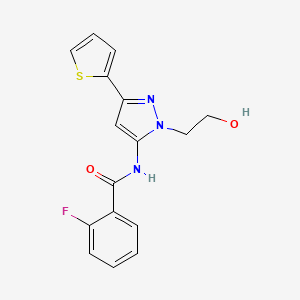

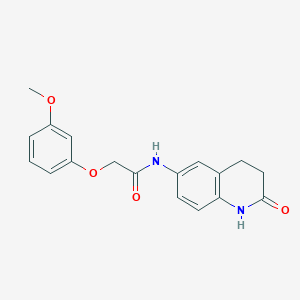

2-Oxopiperidine-4-carbonitrile, also known as 4-Cyano-2-oxo-1-piperidine or 4-Cyano-2-oxopiperidine , is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol.

Molecular Structure Analysis

The molecular structure of 2-Oxopiperidine-4-carbonitrile is represented by the formula C6H8N2O . The molecule has a molecular weight of 124.14 .Physical And Chemical Properties Analysis

2-Oxopiperidine-4-carbonitrile is a white to light yellow crystalline powder. It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Antagonists : A study by Mahesh, Perumal, & Pandi (2004) describes the synthesis of a new class of serotonin 5-HT3 receptor antagonists using 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This compound showed significant 5-HT3 receptor antagonism in Guinea pig ileum.

Spectroscopic Analysis and Optical Properties : Jukić et al. (2010) conducted a study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a similar compound, for its structural features using X-ray analysis, IR, NMR, and UV-Vis spectroscopy.

Photovoltaic Properties : A 2016 study by Zeyada, El-Nahass, & El-Shabaan highlights the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which were synthesized using a similar carbonitrile compound. These materials demonstrated potential for use in organic-inorganic photodiode fabrication.

Potassium Channel Activators : Bergmann, Eiermann, & Gericke's (1990) research involves the synthesis of potassium channel activators using related carbonitrile compounds, indicating potential therapeutic applications.

Synthesis of Dyes and NLO Properties : In 2016, Wazzan, Al-Qurashi, & Faidallah conducted a study on the synthesis of dyes from similar carbonitrile compounds, exploring their structural parameters and Non-Linear Optical (NLO) properties.

Stable Free Radicals : A 1969 study by Murayama, Morimura, & Yoshioka investigated the reactivity of stable nitroxide radicals derived from compounds including 2,2,6,6-tetramethyl-4-oxopiperidine, highlighting its potential in studying free radical reactions.

Inhibitors of Xanthine Oxidoreductase : Matsumoto, Okamoto, Ashizawa, & Nishino (2011) researched 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile as an inhibitor of xanthine oxidoreductase, a potential treatment for hyperuricemia.

Synthesis of Pyrimidine Derivatives : Ghorad et al. (2017) studied β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential in antibacterial activity.

Anticancer Evaluation : A 2019 study by Ahagh et al. synthesized and evaluated benzochromene derivatives for their anti-proliferative properties against colorectal cancer cells.

Corrosion Inhibitors : Dandia, Gupta, Singh, & Quraishi's 2013 research investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel.

Zukünftige Richtungen

Piperidines, including 2-Oxopiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Oxopiperidine-4-carbonitrile, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-oxopiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBMZPNEXFQYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopiperidine-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)